molecular formula C12H11BFNO3 B1438188 [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid CAS No. 1313760-30-3

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid

Cat. No.: B1438188
CAS No.: 1313760-30-3
M. Wt: 247.03 g/mol
InChI Key: WBYYLCBGOWSLDF-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a pyridine ring, and a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid typically involves the coupling of a fluorinated pyridine derivative with a boronic acid precursor. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Formula : C₁₂H₁₁BFNO₃
Molecular Weight : 247.03 g/mol
IUPAC Name : [5-fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid

The compound features a boronic acid functional group, which is crucial for its reactivity and interaction with biological molecules. The fluorine atom at the 5-position and the pyridine ring increase its pharmacological properties, making it a valuable scaffold in drug development.

The mechanism of action primarily involves:

  • Reversible Binding : The boronic acid moiety can form reversible covalent bonds with diols in biological systems.
  • Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Organic Synthesis

This compound is predominantly used in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This compound facilitates the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds that are pivotal in drug discovery.

Research has demonstrated that this compound exhibits significant biological activities, particularly in cancer research:

  • Anticancer Activity : Studies have indicated that boronic acids can inhibit tumor growth. For instance, derivatives similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition capabilities.
    Study FocusResult
    Inhibition of leukemia cellsIC50 values in nanomolar range
    Anti-inflammatory effectsPotential antagonism at chemokine receptors CXCR1 and CXCR2

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:

  • Proteasome Inhibition : It affects protein degradation pathways crucial for cellular function.
  • Serine Proteases Inhibition : The boronic acid moiety forms covalent bonds with serine residues in proteases, leading to enzyme inhibition relevant in therapeutic contexts.

Case Study 1: Anticancer Properties

A study evaluated the efficacy of this compound against various cancer cell lines. The findings showed a marked reduction in cell proliferation, particularly in leukemia models, highlighting its potential as an anticancer agent.

Case Study 2: Inflammatory Disease Management

Research focused on the anti-inflammatory properties of boronic acids indicated that this compound could serve as a noncompetitive antagonist at chemokine receptors involved in inflammatory responses. Animal model studies demonstrated reduced inflammation markers when treated with this compound.

Industrial Applications

In industrial settings, this compound is utilized for synthesizing advanced materials such as polymers and electronic components. Its ability to facilitate complex organic reactions makes it valuable for producing high-performance materials.

Summary

This compound stands out due to its diverse applications across organic synthesis, medicinal chemistry, and industrial processes. Its unique chemical structure enhances its reactivity and specificity, making it an essential compound for ongoing research aimed at developing new therapeutic agents and advanced materials.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the fluorine atom and pyridine ring can enhance binding affinity and specificity . These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives and boronic acids, such as:

Uniqueness

What sets [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid apart is its unique combination of a fluorine atom, a pyridine ring, and a boronic acid group. This combination provides a distinct set of chemical properties, such as enhanced reactivity in cross-coupling reactions and improved biological activity in medicinal chemistry .

Biological Activity

[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom, a pyridine ring, and a boronic acid moiety, which together contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in target proteins, enhancing the compound's binding affinity and specificity. The presence of the fluorine atom and pyridine ring can further improve metabolic stability and biological activity, making it a valuable scaffold in drug design .

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the potential of boronic acids as anticancer agents. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in vitro. In particular, they have been tested against various cancer cell lines, exhibiting IC50 values in the micromolar range .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. For example, it may act as an inhibitor of serine proteases or kinases involved in cancer progression and inflammation. This inhibition can lead to reduced cell migration and proliferation, highlighting its potential therapeutic use in treating cancers .

Case Studies

  • In Vitro Studies : A study evaluating the anticancer properties of boronic acid derivatives found that compounds with structural similarities to this compound exhibited potent growth inhibition against MCF-7 and MDA-MB-231 breast cancer cells. The lead candidates demonstrated IC50 values ranging from 1.75 to 9.46 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 11.73 μM .
  • Mechanistic Insights : Another study focused on the mechanism of action revealed that compounds containing boronic acids could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, treated MCF-7 cells showed increased levels of caspase 9, indicating that these compounds could trigger programmed cell death effectively .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cells
Enzyme InhibitionInhibition of kinases
Apoptosis InductionIncreased caspase activity

Table 2: IC50 Values for Related Compounds

CompoundTarget Cell LineIC50 (μM)
This compoundMCF-71.75 - 9.46
5-Fluorouracil (5-FU)MCF-711.73
Novel Boronic Acid DerivativeMDA-MB-2318.00

Properties

IUPAC Name

[5-fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-10-1-2-12(11(7-10)13(16)17)18-8-9-3-5-15-6-4-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYYLCBGOWSLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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